molecular formula C13H9NO4 B15320890 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid

5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B15320890
M. Wt: 243.21 g/mol
InChI Key: ZMRZJDDOICBDKO-UHFFFAOYSA-N
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Description

5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and isoxazole. Benzofuran is known for its wide range of biological activities, while isoxazole is recognized for its therapeutic potential. The fusion of these two moieties in a single molecule can lead to unique chemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzofuran moiety.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the benzofuran or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzofuran-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and selectivity for its targets. Together, these structural features contribute to the compound’s overall biological activity .

Properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

5-(3-methyl-1-benzofuran-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H9NO4/c1-7-8-4-2-3-5-10(8)17-12(7)11-6-9(13(15)16)14-18-11/h2-6H,1H3,(H,15,16)

InChI Key

ZMRZJDDOICBDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=CC(=NO3)C(=O)O

Origin of Product

United States

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